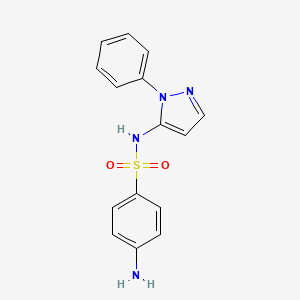

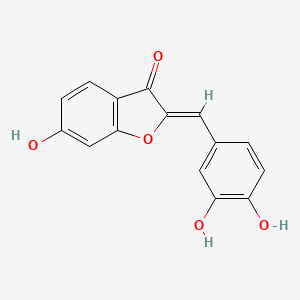

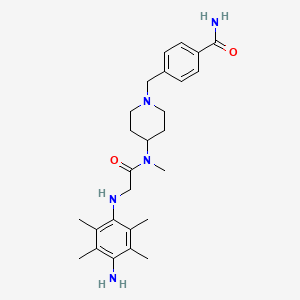

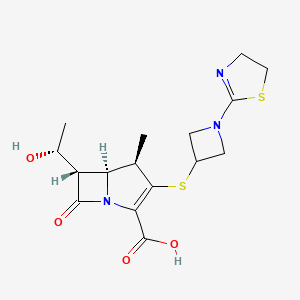

5-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide

Descripción general

Descripción

Novel inhibitor of tissue transglutaminase (TG2) and fibronectin (FN) protein-protein interaction

TG53 is an inhibitor of tissue transglutaminase (TG2) and fibronectin (FN) protein-protein interaction.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

5-Chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide has been studied in various contexts related to its synthesis and chemical properties. For instance, research has shown the potential of this compound in the synthesis of pyrimidinones, which have demonstrated analgesic and anti-inflammatory activities in experimental models (Ueda, Sakakibara, & Nakagami, 1983). Additionally, studies on the reductive chemistry of related compounds, like 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, highlight the importance of understanding the reduction processes of these compounds, which can be critical in their application in medicinal chemistry (Palmer, van Zijl, Denny, & Wilson, 1995).

Potential Medicinal Applications

Research into derivatives of 5-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide has led to insights into their potential medicinal applications. For example, certain derivatives have been explored for their analgesic and anti-inflammatory properties, suggesting possible uses in pain management and inflammation treatment (Chhabria, Bhatt, Raval, & Oza, 2007). Moreover, the compound's structural analogs have been studied for their potential as serotonin 4 receptor agonists, indicating possible applications in gastrointestinal motility disorders (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Antiviral and Antiretroviral Properties

Several studies have focused on the antiviral and antiretroviral properties of compounds structurally similar to 5-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide. For instance, certain pyrimidine derivatives have shown efficacy against human immunodeficiency virus and Moloney murine sarcoma virus, suggesting potential use in the treatment of viral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Corrosion Inhibition

Interestingly, research has also explored the use of structurally similar compounds in the field of materials science, particularly in corrosion inhibition. Methoxy-substituted phenylthienyl benzamidines, for instance, have been studied for their efficacy in preventing corrosion of carbon steel in hydrochloric acid medium, highlighting the compound's potential in industrial applications (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).

Mecanismo De Acción

Target of Action

TG53 primarily targets Tissue Transglutaminase (TG2) . TG2 is a multifunctional protein with enzymatic, GTP-ase, and scaffold properties . It interacts with fibronectin (FN) through its N-terminus domain, stabilizing integrin complexes, which regulate cell adhesion to the matrix .

Mode of Action

TG53 inhibits the interaction between TG2 and FN . It blocks TG2/FN interaction, which is crucial for cell adhesion and migration . This interaction is a key step involved in metastasis in ovarian and other cancers .

Biochemical Pathways

TG53 affects the biochemical pathways related to cell adhesion and migration . By inhibiting the TG2/FN interaction, it disrupts the outside-in signaling mediated through the focal adhesion kinase . This leads to membrane ruffling, delaying the formation of stable focal contacts and mature adhesion points, and disrupts the organization of the actin cytoskeleton .

Pharmacokinetics

The chemical optimization of tg53 aimed to improve its potency and solubility , which are crucial factors influencing its bioavailability.

Result of Action

The inhibition of TG2/FN interaction by TG53 has significant molecular and cellular effects. It potently inhibits cancer cell adhesion to FN . In an in vivo model measuring intraperitoneal dissemination, TG53 analogues inhibited the adhesion of ovarian cancer cells to the peritoneum . Moreover, pretreatment with TG53 analogues also sensitized ovarian cancer cells to paclitaxel .

Propiedades

IUPAC Name |

5-chloro-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O2/c1-13-11-19(27(2)3)26-21(23-13)25-16-8-6-15(7-9-16)24-20(28)17-12-14(22)5-10-18(17)29-4/h5-12H,1-4H3,(H,24,28)(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHHSGYKBKIUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.